Amca-X
Overview
Description
Amca-X, also known as 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester, is an amine-reactive fluorophore. It is widely used in biochemical research for labeling proteins, antibodies, and other biomolecules. This compound emits blue fluorescence with excitation and emission maxima at approximately 353 nm and 442 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under basic conditions (pH 8.5) .
Industrial Production Methods: In industrial settings, the production of Amca-X involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Amca-X primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. It reacts with primary amines on proteins and other biomolecules to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Anhydrous DMSO or DMF, sodium borate buffer (pH 8.5), primary amine-containing biomolecules.
Major Products: The major product of the reaction between this compound and a primary amine is a covalent conjugate where the fluorophore is attached to the biomolecule via an amide bond .
Scientific Research Applications
Amca-X is extensively used in various scientific research fields:
Chemistry: It is used for labeling and tracking chemical reactions involving amine-containing compounds.
Biology: this compound is employed in fluorescence microscopy for visualizing cellular structures and processes.
Medicine: In medical research, this compound-conjugated antibodies are used for detecting specific proteins in diagnostic assays.
Mechanism of Action
Amca-X exerts its effects through fluorescence. When excited by ultraviolet light, it absorbs energy and emits light at a longer wavelength, producing blue fluorescence. This property allows researchers to visualize and track the labeled biomolecules within cells or tissues.
Comparison with Similar Compounds
Alexa Fluor 350: Another amine-reactive fluorophore with similar excitation and emission properties but higher water solubility.
Marina Blue: A blue-fluorescent dye used for similar applications but with different spectral properties.
Pacific Blue: Another blue-fluorescent dye with distinct excitation and emission maxima.
Uniqueness of Amca-X: this compound is unique due to its high fluorescence quantum yield and stability, making it ideal for long-term imaging and tracking experiments. Its succinimidyl ester group ensures efficient and stable conjugation with primary amines, providing reliable labeling of biomolecules .
Biological Activity
Overview of Amca-X
This compound, specifically known as this compound N-succinimidyl ester, is a fluorescent dye with significant applications in biological research, particularly in labeling biomolecules for imaging and detection. Its chemical structure allows it to react with amines, making it an effective tool for conjugating to proteins, peptides, and other biomolecules. The compound is characterized by its ability to fluoresce blue when excited by ultraviolet light, enabling sensitive detection methods in various biochemical assays.
- CAS Number : 216309-02-3
- Molecular Formula : CHNOS
- Fluorescence Characteristics : Emits blue fluorescence upon UV excitation.
Biological Activity
The biological activity of this compound is primarily linked to its fluorescent properties, which facilitate the visualization and quantification of labeled biomolecules. This section outlines its mechanisms of action and applications in biological research.
- Covalent Labeling : this compound forms stable covalent bonds with amine-containing biomolecules, allowing for specific labeling.
- Fluorescence Emission : Upon UV light excitation, the compound emits a distinct blue fluorescence, which can be detected using fluorescence microscopy or plate readers.
- Multiplexing Capability : The ability to label multiple targets simultaneously makes this compound suitable for complex biological assays.
Applications in Research
This compound has a wide range of applications in scientific research and diagnostics:
- Immunofluorescence : Used to label antibodies for visualization of specific proteins within cells.
- Flow Cytometry : Facilitates the analysis of cell populations by labeling different cellular components.
- Live Cell Imaging : Allows tracking of biomolecule interactions in real-time within live cells.
Study 1: Anticancer Properties
A study investigated the anticancer effects of this compound alongside its analogs on MDA-MB-231 breast cancer cells. The findings demonstrated that:
- Inhibition of Cell Growth : AMCA showed significant inhibitory effects with an IC value of <30 μM.
- Induction of Apoptosis : Treatment resulted in increased levels of cleaved PARP and p53, indicating apoptosis through the mitochondrial pathway.
- Anti-Migration Effects : AMCA also inhibited cell migration by downregulating focal adhesion kinase (FAK) signaling pathways .
Compound | IC (μM) | Apoptosis Induction | Migration Inhibition |
---|---|---|---|
AMCA | <30 | Yes | Yes |
ACA | <30 | Yes | Yes |
AEA | <30 | Yes | Yes |
Study 2: Protein Labeling Efficacy
Another study focused on the efficiency of protein labeling using this compound. The results indicated:
Properties
IUPAC Name |
6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOVHCLIOSWISU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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